3-(2-iodobenzyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-iodobenzyl)quinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the iodobenzyl group in this compound may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodobenzyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazolinone precursor and 2-iodobenzyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-iodobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions.
Coupling Reactions: The iodobenzyl group can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases and appropriate ligands.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-iodobenzyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The iodobenzyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)quinazolin-4(3H)-one
- 3-(2-bromobenzyl)quinazolin-4(3H)-one
- 3-(2-fluorobenzyl)quinazolin-4(3H)-one
Uniqueness
The presence of the iodine atom in 3-(2-iodobenzyl)quinazolin-4(3H)-one may impart unique reactivity and biological properties compared to its halogenated analogs. Iodine is larger and more polarizable, which can influence the compound’s interactions with biological targets and its behavior in chemical reactions.
Properties
CAS No. |
923018-88-6 |
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Molecular Formula |
C15H11IN2O |
Molecular Weight |
362.16 g/mol |
IUPAC Name |
3-[(2-iodophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H11IN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2 |
InChI Key |
DKLGBFDEJNGITR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)I |
Origin of Product |
United States |
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